molecular formula C23H19FN2O4 B2698987 (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327178-84-6

(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2698987
CAS No.: 1327178-84-6
M. Wt: 406.413
InChI Key: FCNHZAMUYVTIPY-RWEWTDSWSA-N
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Description

The compound (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative with a complex heterocyclic architecture. Its structure features:

  • A 2H-chromene core substituted with a methoxy group at position 6.
  • A (Z)-configured imino group at position 2, linked to a 4-fluoro-2-methylphenyl moiety.
  • A carboxamide group at position 3, where the amide nitrogen is bonded to a furan-2-ylmethyl substituent.

This compound’s design integrates multiple pharmacophoric elements: the chromene scaffold (associated with bioactivity in medicinal chemistry), fluorine (for metabolic stability), and the furan moiety (contributing to π-π interactions).

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c1-14-11-16(24)8-9-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)12-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNHZAMUYVTIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide , with the CAS number 1327178-84-6 , is a chromene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The molecular formula of this compound is C23H19FN2O4C_{23}H_{19}FN_{2}O_{4}, with a molecular weight of 406.4 g/mol . It features a chromene core, which is known for its pharmacological relevance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC23H19FN2O4
Molecular Weight406.4 g/mol
StructureStructure

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study focusing on chromone derivatives showed that modifications in the structure can enhance cytotoxic effects against various cancer cell lines. The presence of substituents like the fluoro group in this compound may enhance its interaction with biological targets, leading to increased efficacy against tumors .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Chromone derivatives are known to inhibit enzymes such as 5-lipoxygenase , which plays a crucial role in inflammatory processes. Studies have demonstrated that certain structural modifications can lead to greater inhibition of this enzyme, suggesting that this compound might possess similar capabilities .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The imino group and methoxy substitutions are thought to play critical roles in modulating these interactions, potentially leading to altered enzyme activity or receptor signaling pathways .

Case Studies and Research Findings

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various chromone derivatives against human cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .
  • Inflammation Model : In an animal model of inflammation, derivatives were administered to assess their ability to reduce inflammatory markers. Results showed a significant decrease in pro-inflammatory cytokines, indicating the potential therapeutic application of these compounds in inflammatory diseases .

Scientific Research Applications

The compound (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide has garnered interest in various scientific research applications, particularly in medicinal chemistry due to its potential biological activities. This article explores its applications, supported by case studies and relevant findings.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. Studies have shown that modifications to the structure can enhance cytotoxic effects against various cancer cell lines. For instance, a recent study reported that similar compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, highlighting their potential as anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Chromene derivatives are known to inhibit enzymes such as 5-lipoxygenase , which plays a crucial role in inflammatory processes. Studies suggest that structural modifications can lead to increased inhibition of this enzyme, indicating potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Study

A recent study evaluated the cytotoxic effects of various chromone derivatives against human cancer cell lines. The findings indicated that compounds with structures similar to this compound exhibited significant growth inhibition rates, supporting their development as anticancer agents.

Inflammation Model

In an animal model of inflammation, chromone derivatives were administered to assess their ability to reduce inflammatory markers. Results showed a notable decrease in pro-inflammatory cytokines, suggesting therapeutic potential for these compounds in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Chromene-3-carboxamide Family

Compound 15: 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (from )

  • Core structure : Chromene-3-carboxamide with an 8-methoxy group.
  • Key differences: The imino group is unsubstituted (vs. 4-fluoro-2-methylphenyl in the target compound). The amide nitrogen is linked to a 2-chlorophenyl group (vs. furan-2-ylmethyl).
  • Synthesis : Prepared using 2-hydroxy-3-methoxybenzaldehyde, indicating shared synthetic pathways with the target compound .
  • Implications : The 2-chlorophenyl substituent may enhance lipophilicity but reduce solubility compared to the furan-derived analog.

Compound 3: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (from )

  • Core structure : Tetrahydrochromene with a benzamide group.
  • Key differences :
    • Saturated chromene ring (vs. aromatic in the target compound).
    • Cyanide and benzamide substituents (vs. carboxamide and furan).

Amide-Containing Derivatives

2-Chloro-N-(4-fluorophenyl)acetamide (from )

  • Structure : Simple chloroacetamide with a 4-fluorophenyl group.
  • Key differences: Lacks the chromene scaffold and imino group. Chloroacetamide backbone (vs. carboxamide linked to chromene).
  • Functional relevance: Serves as an intermediate in synthesizing bioactive molecules like quinolinyloxy acetamides. The fluorine atom enhances stability, a feature shared with the target compound’s 4-fluoro substituent .

Heterocyclic Analogs with Imino Groups

(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine (from )

  • Core structure : Benzoxazin-3-amine with dual methoxyphenyl groups.
  • Key differences :
    • Benzoxazin ring (vs. chromene) with an amine at position 3.
    • Methoxy groups on both phenyl rings (vs. fluoro and methyl in the target compound).
  • Implications : The benzoxazin core may offer distinct electronic properties due to the oxygen atom’s position, affecting binding affinity compared to chromene derivatives .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Synthesis Method
Target Compound 2H-Chromene 8-Methoxy, 4-fluoro-2-methylphenylimino, furan-2-ylmethylamide Imino, carboxamide, methoxy Multi-step condensation
Compound 15 () 2H-Chromene 8-Methoxy, 2-imino, 2-chlorophenylamide Imino, carboxamide, methoxy Aldehyde condensation
2-Chloro-N-(4-fluorophenyl)acetamide Acetamide 4-fluorophenyl, chloroacetamide Chloro, amide Direct acylation
(2Z)-N-(4-Methoxyphenyl)-... () Benzoxazin 4-Methoxyphenylimino, 4-methoxyphenylamine Imino, amine, methoxy Cyclocondensation

Research Findings and Implications

  • Fluorine vs. Chlorine : The target compound’s 4-fluoro group likely improves metabolic stability compared to chlorine-containing analogs (e.g., Compound 15), which may exhibit higher toxicity .
  • Furan vs. Phenyl Amides : The furan-2-ylmethyl group in the target compound introduces oxygen-based hydrogen bonding capacity, contrasting with the hydrophobic 2-chlorophenyl in Compound 15 .
  • Chromene vs. Benzoxazin : The chromene core’s aromaticity may enhance π-stacking interactions in drug-receptor binding compared to benzoxazin derivatives .

Notes on Methodology

Crystallographic data for similar compounds (e.g., ) were refined using SHELX software, underscoring its role in structural validation .

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